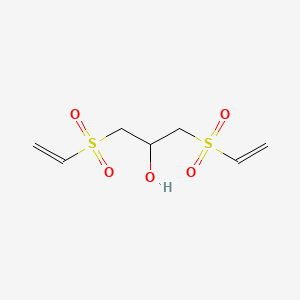

Bis(vinylsulfonyl)propanol

Description

The exact mass of the compound 1,3-Bis(vinylsulfonyl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(ethenylsulfonyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBDFTUDYRPGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294422 | |

| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67006-32-0 | |

| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67006-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(ethenylsulfonyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(vinylsulfonyl)propanol (CAS: 67006-32-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(vinylsulfonyl)propanol (CAS: 67006-32-0), a versatile bifunctional cross-linking agent. The document details its chemical and physical properties, synthesis, and key applications, with a particular focus on its utility in proteomics and material science. Detailed experimental protocols for its synthesis and use in protein cross-linking are provided, alongside a discussion of its reactivity and mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development, offering insights into the practical application of this important chemical reagent.

Introduction

1,3-Bis(vinylsulfonyl)-2-propanol is a chemical compound that serves as a valuable tool in various scientific and industrial applications.[1] Its bifunctional nature, characterized by the presence of two vinylsulfonyl groups, allows it to act as a cross-linking agent, forming stable covalent bonds with specific functional groups in other molecules.[1] This property is particularly exploited in proteomics research to study protein-protein interactions and in material science for the development of specialized polymers.[1]

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 67006-32-0 | [4][5] |

| IUPAC Name | 1,3-bis(ethenylsulfonyl)propan-2-ol | [6] |

| Synonyms | 1,3-Bis(vinylsulfonyl)-2-propanol, this compound | [7] |

| Molecular Formula | C₇H₁₂O₅S₂ | [4][5] |

| Molecular Weight | 240.29 g/mol | [4][5] |

| Melting Point | 97.0 to 102.0 °C | [2][3] |

| Boiling Point | 554.7 °C at 760 mmHg (Predicted) | [7] |

| Appearance | White to Almost white powder to crystal | [2][3] |

| Purity | >98.0% (GC) | [2][3] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to vinyl protons (δ ~6-7 ppm) and protons on the propanol backbone. |

| ¹³C NMR | Signals for vinyl carbons (δ ~120-140 ppm) and carbons of the propanol backbone.[8][9] |

| IR | Strong characteristic absorption bands for the sulfonyl group (S=O stretch) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[10] |

| Mass Spec | A molecular ion peak corresponding to its molecular weight, with fragmentation patterns showing loss of vinyl and sulfonyl groups.[11][12] |

Synthesis

A general method for the synthesis of this compound involves the reaction of a propanol derivative with a vinyl sulfonylating agent.[6] A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-dichloro-2-propanol

-

Sodium vinylsulfonate

-

Sodium hydroxide

-

Suitable solvent (e.g., water, ethanol)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloro-2-propanol in the chosen solvent.

-

Addition of reactants: Add a stoichiometric excess of sodium vinylsulfonate to the solution.

-

Base addition: Slowly add a solution of sodium hydroxide to the mixture. The base facilitates the nucleophilic substitution reaction.

-

Reaction conditions: Heat the mixture to reflux and maintain the temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid.

-

Extraction and purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications

The primary application of this compound stems from its ability to act as a cross-linking agent.[6]

Proteomics: Protein Cross-Linking

In proteomics, this reagent is used to study protein-protein interactions by covalently linking proteins that are in close proximity. The vinyl groups of this compound react with nucleophilic side chains of amino acids, primarily the ε-amino group of lysine and the thiol group of cysteine, via a Michael addition reaction.[1][13]

Materials:

-

Protein sample in a suitable buffer (e.g., HEPES, PBS)

-

This compound stock solution (freshly prepared in a compatible solvent like DMSO or water)

-

Quenching solution (e.g., Tris-HCl, glycine)

-

SDS-PAGE analysis reagents and equipment

-

Mass spectrometer for analysis of cross-linked peptides

Procedure:

-

Protein preparation: Prepare the protein sample at a suitable concentration in a buffer with a pH in the range of 7.5-8.5 to ensure the nucleophilic groups on the protein are deprotonated and reactive.

-

Cross-linker addition: Add the this compound stock solution to the protein sample to achieve the desired final concentration. The optimal concentration of the cross-linker should be determined empirically, but a starting point is often a 20- to 50-fold molar excess over the protein.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period, typically ranging from 30 minutes to 2 hours.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted cross-linker.

-

Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of cross-linked sites, the protein sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.[2][14]

Material Science: Polymer and Hydrogel Synthesis

The vinyl groups in this compound can undergo polymerization, making it a useful monomer or cross-linker for the synthesis of polymers and hydrogels.[1] These materials find applications in coatings, adhesives, and biomedical devices.[1][15]

Materials:

-

Monomer (e.g., acrylamide, polyethylene glycol diacrylate)

-

This compound (as a cross-linker)

-

Initiator (e.g., ammonium persulfate, UV photoinitiator)

-

Solvent (typically water)

Procedure:

-

Preparation of the pre-gel solution: Dissolve the monomer and this compound in the solvent.

-

Initiation of polymerization: Add the initiator to the pre-gel solution. If using a photoinitiator, expose the solution to UV light.

-

Gelation: Allow the polymerization to proceed until a stable hydrogel is formed. The gelation time will depend on the concentrations of the monomer, cross-linker, and initiator.

-

Purification: Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted components.[16]

Mechanism of Action and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the vinyl groups, which are activated by the adjacent electron-withdrawing sulfonyl groups. This makes them susceptible to Michael addition reactions with nucleophiles.[1]

Protein Cross-Linking Mechanism

The cross-linking of proteins occurs through a base-catalyzed Michael addition. A nucleophilic group on an amino acid side chain (e.g., the amine of lysine or the thiol of cysteine) attacks one of the vinyl groups of this compound. This is followed by a similar reaction with a second nucleophile on a nearby amino acid, resulting in a covalent bridge between the two.[13]

Safety and Handling

This compound is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Protein Cross-Linking Workflow

Caption: Workflow for protein cross-linking analysis.

Conclusion

This compound is a valuable and versatile reagent for researchers in both the life sciences and material sciences. Its ability to efficiently cross-link proteins provides a powerful tool for investigating protein-protein interactions and cellular architecture. Furthermore, its utility in polymer chemistry allows for the creation of novel materials with tailored properties. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols, to facilitate its effective use in the laboratory. As with any chemical reagent, proper safety precautions are paramount to ensure its safe and successful application.

References

- 1. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. Buy this compound | 67006-32-0 [smolecule.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Phenyl vinyl sulfone(5535-48-8) 13C NMR [m.chemicalbook.com]

- 9. Methyl vinyl sulfone(3680-02-2) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aaqr.org [aaqr.org]

- 13. researchgate.net [researchgate.net]

- 14. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hielscher.com [hielscher.com]

An In-Depth Technical Guide to Bis(vinylsulfonyl)propanol: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(vinylsulfonyl)propanol, a bifunctional crosslinking agent, is gaining traction in the fields of proteomics, material science, and drug development. Its vinylsulfonyl groups offer reactivity towards nucleophilic functional groups, making it a versatile tool for creating stable covalent linkages. This technical guide provides a comprehensive overview of the molecular properties of this compound, detailed experimental protocols for its application, and an exploration of its utility in advanced drug delivery systems.

Core Molecular and Physical Properties

This compound, systematically named 1,3-bis(ethenylsulfonyl)propan-2-ol, is a chemical compound with the molecular formula C₇H₁₂O₅S₂ and a molecular weight of 240.3 g/mol .[1][2][3] The presence of two reactive vinylsulfonyl groups and a central hydroxyl group confers its unique chemical properties and utility as a crosslinker.

| Property | Value | Reference |

| IUPAC Name | 1,3-bis(ethenylsulfonyl)propan-2-ol | [2] |

| CAS Number | 67006-32-0 | [1] |

| Molecular Formula | C₇H₁₂O₅S₂ | [1][2][3] |

| Molecular Weight | 240.3 g/mol | [1][2] |

Synthesis of 1,3-bis(vinylsulfonyl)propan-2-ol

General Synthesis Pathway (Hypothetical Adaptation):

The synthesis would likely proceed via a two-step process:

-

Reaction of 1,3-dichloro-2-propanol with a sulfite source to form the corresponding bis(2-chloroethylsulfonyl)propanol intermediate.

-

Base-mediated elimination of hydrogen chloride from the intermediate to yield the final this compound product.

Applications in Drug Development and Research

The primary utility of this compound lies in its function as a crosslinking agent. The vinyl groups act as Michael acceptors, readily reacting with nucleophiles such as the primary amines of lysine residues in proteins.

Protein Crosslinking for Proteomics

This compound can be employed to study protein-protein interactions. By covalently linking interacting proteins, the resulting complex can be stabilized for analysis by techniques such as mass spectrometry.

Experimental Protocol: Protein Crosslinking with this compound

This protocol is a general guideline and should be optimized for the specific protein system under investigation.

-

Protein Preparation:

-

Prepare the purified protein complex in a suitable amine-free buffer (e.g., HEPES or phosphate buffer) at a concentration of 1-10 µM.

-

-

Crosslinker Preparation:

-

Prepare a fresh stock solution of this compound in an organic solvent such as DMSO.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quenching:

-

Terminate the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Analysis:

Hydrogel Formation for Drug Delivery

This compound can be used to crosslink polymers containing nucleophilic groups (e.g., chitosan, gelatin) to form hydrogels. These hydrogels can serve as matrices for the controlled release of therapeutic agents. In situ forming hydrogels, which are injected as a liquid and crosslink within the body, are a particularly promising application for minimally invasive drug delivery.[7][8]

Conceptual Framework for Hydrogel Drug Delivery:

The vinylsulfonyl groups of this compound react with the functional groups of a polymer backbone to form a crosslinked 3D network. A therapeutic drug can be encapsulated within this network during or after its formation. The release of the drug is then governed by diffusion through the hydrogel matrix and/or by the degradation of the hydrogel.

Signaling Pathways: An Area for Future Research

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific cellular signaling pathways. However, given its reactivity and potential use in drug delivery systems that interact with cells, this represents a significant area for future investigation. Research into how hydrogels crosslinked with this compound interact with cell surface receptors or how the release of specific drugs from these matrices affects intracellular signaling could yield valuable insights for drug development.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined chemical properties and reactivity make it suitable for a range of applications, from fundamental studies of protein interactions to the development of advanced drug delivery systems. The protocols and conceptual frameworks provided in this guide offer a starting point for the practical application of this versatile crosslinking agent. Further research is warranted to fully elucidate its potential, particularly in the context of its interaction with biological systems and its role in modulating cellular signaling.

References

- 1. scbt.com [scbt.com]

- 2. 1,3-Bis(vinylsulfonyl)-2-propanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 1,3-Bis(vinylsulfonyl)-2-propanol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In situ Forming Injectable Hydrogels for Drug Delivery and Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In situ forming injectable hydrogels for drug delivery and wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(vinylsulfonyl)-2-propanol: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 1,3-Bis(vinylsulfonyl)-2-propanol, a versatile bifunctional crosslinking agent. The information is curated for researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Chemical Properties

1,3-Bis(vinylsulfonyl)-2-propanol, also known by its IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol, is a sulfone compound featuring two reactive vinylsulfonyl groups and a central hydroxyl group.[1] This unique structure imparts a range of useful chemical functionalities.

Table 1: Physical and Chemical Properties of 1,3-Bis(vinylsulfonyl)-2-propanol

| Property | Value | Reference |

| CAS Number | 67006-32-0 | [1] |

| Molecular Formula | C7H12O5S2 | [1] |

| Molecular Weight | 240.3 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 97.0 to 102.0 °C | |

| Boiling Point | 554.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.379 g/cm³ (Predicted) | [2] |

| Purity | >98.0% (GC) | |

| Solubility | Readily soluble in various aqueous buffers. | [1] |

Reactivity and Chemical Behavior

The reactivity of 1,3-Bis(vinylsulfonyl)-2-propanol is dominated by the electrophilic nature of its vinyl groups, making it an excellent Michael acceptor.[1] This property is the basis for its primary application as a crosslinking agent.

Key Reactions:

-

Michael Addition: The vinyl groups readily react with nucleophiles such as the primary amines of lysine residues in proteins.[1] This is the fundamental mechanism behind its use in protein crosslinking for studying protein-protein interactions.

-

Polymerization: The bifunctional nature of the molecule allows it to undergo polymerization, forming cross-linked networks. This is utilized in the creation of durable coatings and adhesives.[1]

-

Substitution Reactions: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions, further expanding its synthetic utility.[1]

Synthesis and Purification

Experimental Protocol: General Synthesis Approach

A plausible synthesis method is the reaction of 1,3-dichloro-2-propanol with sodium vinylsulfonate or the reaction of 1,3-dimercapto-2-propanol followed by oxidation and vinylation. A frequently cited general method for similar compounds involves the reaction of a diol with a vinyl sulfonyl chloride in the presence of a base.[1]

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 1,3-Bis(vinylsulfonyl)-2-propanol.

Spectroscopic Analysis

Detailed, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for 1,3-Bis(vinylsulfonyl)-2-propanol are not available in the searched literature. However, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 6-7 ppm region), the methine proton of the propanol backbone, the methylene protons adjacent to the sulfonyl groups, and the hydroxyl proton. The splitting patterns would be complex due to coupling between these protons. |

| ¹³C NMR | Resonances for the vinyl carbons, the carbon bearing the hydroxyl group, and the carbons adjacent to the sulfonyl groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching of the vinyl and alkyl groups (~3100-2850 cm⁻¹), C=C stretching of the vinyl groups (~1620 cm⁻¹), and strong S=O stretching of the sulfonyl groups (~1350 and 1150 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (240.3 g/mol ) and characteristic fragmentation patterns resulting from the loss of vinyl groups, sulfonyl groups, and water. |

Applications in Research and Development

1,3-Bis(vinylsulfonyl)-2-propanol is a valuable tool in several scientific domains, primarily owing to its crosslinking capabilities.

-

Proteomics and Protein-Protein Interaction Studies: It is employed as a crosslinking agent to covalently link interacting proteins, allowing for their identification and the study of their complexes.[1] The hydroxyl group in its structure can potentially increase its water solubility compared to divinyl sulfone.

-

Material Science: Its ability to form cross-linked polymers makes it a useful monomer or crosslinking agent in the synthesis of hydrogels, coatings, and adhesives with enhanced durability.[1]

Experimental Protocol: General Protein Crosslinking Workflow

The following is a generalized protocol for protein crosslinking using a vinyl sulfone-based crosslinker. Optimal conditions, such as concentration and incubation time, should be empirically determined for each specific application.

Caption: A typical experimental workflow for protein crosslinking studies.

Biological Activity and Signaling Pathways

While research on the specific biological activities of 1,3-Bis(vinylsulfonyl)-2-propanol is limited, studies on the closely related compound, divinyl sulfone (DVS), provide valuable insights. DVS has been shown to be a toxic metabolite of sulfur mustard and can induce a form of programmed cell death called pyroptosis in hepatocytes.[3]

This process is independent of caspases but is dependent on the generation of reactive oxygen species (ROS) and the activation of gasdermin D (GSDMD).[3] Given the structural similarity, it is plausible that 1,3-Bis(vinylsulfonyl)-2-propanol could elicit similar biological effects.

Signaling Pathway: DVS-Induced Pyroptosis

The following diagram illustrates the proposed signaling pathway for DVS-induced pyroptosis.

Caption: Proposed signaling pathway of Divinyl Sulfone (DVS)-induced pyroptosis.

Safety Considerations

While a specific, detailed safety data sheet for 1,3-Bis(vinylsulfonyl)-2-propanol was not found in the search results, the high reactivity of vinyl sulfones suggests that it should be handled with care. Divinyl sulfone is known to be toxic.[4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Researchers should always consult primary literature and safety data sheets before handling any chemical.

References

- 1. Buy Bis(vinylsulfonyl)propanol | 67006-32-0 [smolecule.com]

- 2. Cas 67006-32-0,this compound | lookchem [lookchem.com]

- 3. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Divinyl sulfone | C4H6O2S | CID 6496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of 1,3-Bis(vinylsulfonyl)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-bis(vinylsulfonyl)-2-propanol, a valuable crosslinking agent and chemical intermediate. The primary synthetic route detailed herein is the base-catalyzed double Michael addition of glycerol to divinyl sulfone. This method offers an efficient pathway to the target molecule.

Chemical Properties and Structure

1,3-Bis(vinylsulfonyl)-2-propanol, with the IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol, is a molecule featuring two vinylsulfonyl groups attached to a propanol backbone.[1] These reactive vinyl groups make it an excellent candidate for Michael addition reactions, rendering it useful in various applications, including polymer chemistry and as a crosslinking agent in proteomics research.[1]

| Property | Value | Reference |

| CAS Number | 67006-32-0 | [1] |

| Molecular Formula | C7H12O5S2 | [1] |

| Molecular Weight | 240.3 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 97-102 °C | |

| Purity | >98.0% (GC) |

Synthesis Methodology: Michael Addition

The core of this synthesis involves the nucleophilic addition of the hydroxyl groups of glycerol to the activated double bonds of divinyl sulfone. The reaction is typically carried out in the presence of a base catalyst.

Experimental Protocol

Materials:

-

Glycerol (propane-1,2,3-triol), anhydrous

-

Divinyl sulfone

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydroquinone (inhibitor)

-

Silica gel for column chromatography

-

Ethyl acetate (for chromatography)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: A solution of anhydrous glycerol (1.0 eq) and a catalytic amount of a suitable base such as triethylamine (0.1 eq) is prepared in a suitable solvent like dichloromethane. A small amount of hydroquinone is added to inhibit the polymerization of divinyl sulfone.

-

Addition of Divinyl Sulfone: The reaction mixture is cooled in an ice bath. Divinyl sulfone (2.2 eq) is then added dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 1,3-bis(vinylsulfonyl)-2-propanol as a white solid.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 1,3-bis(vinylsulfonyl)-2-propanol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 1,3-bis(vinylsulfonyl)-2-propanol.

Caption: Experimental workflow for the synthesis of 1,3-bis(vinylsulfonyl)-2-propanol.

Applications in Research and Development

The dual vinylsulfonyl groups of 1,3-bis(vinylsulfonyl)-2-propanol provide high reactivity, making it a versatile tool in several scientific domains.

Signaling Pathway in Proteomics

In proteomics, 1,3-bis(vinylsulfonyl)-2-propanol is utilized as a crosslinking agent to study protein-protein interactions. It primarily reacts with the primary amines of lysine residues on proteins.

Caption: Use of 1,3-bis(vinylsulfonyl)-2-propanol in protein crosslinking.

References

An In-Depth Technical Guide to the Mechanism of Action of Bis(vinylsulfonyl)propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of bis(vinylsulfonyl)propanol, a versatile chemical tool in proteomics and protein science. The information presented herein is intended for an audience with a strong background in biochemistry, molecular biology, and mass spectrometry.

Core Mechanism of Action: Covalent Cross-Linking of Proteins

This compound, specifically 1,3-bis(vinylsulfonyl)propan-2-ol, functions primarily as a homobifunctional, cleavable cross-linking agent. Its mechanism of action is centered on the formation of stable, covalent bonds with specific amino acid residues on protein surfaces. This cross-linking capability allows for the "freezing" of protein-protein interactions in their native state, enabling their subsequent identification and characterization.

The reactive moieties of this compound are its two vinylsulfonyl groups. These groups act as electrophiles and readily undergo a Michael addition reaction with nucleophilic functional groups present on amino acid side chains. The primary targets for this reaction are the ε-amino groups of lysine residues, which are abundant on protein surfaces. The reaction is pH-dependent, with optimal reactivity observed under alkaline conditions (pH 8-9), where the lysine amino group is deprotonated and thus more nucleophilic.

The resulting cross-link forms a stable thioether bond, effectively tethering two lysine residues. These residues can be within the same protein (intramolecular cross-link) or on two different interacting proteins (intermolecular cross-link). The spacer arm of the propanol backbone dictates the distance between the two linked lysine residues, providing valuable structural information.

A key feature of this compound is the cleavability of the formed cross-links. This property is crucial for the analysis of cross-linked proteins by mass spectrometry. While the specific cleavage conditions were not detailed in the available search results, cleavable cross-linkers are typically designed to be broken by specific chemical reagents or under particular physical conditions (e.g., changes in pH or temperature), allowing for the separation and independent analysis of the previously linked peptides.

Applications in Elucidating Protein-Protein Interactions

The principal application of this compound lies in the field of proteomics, specifically in the study of protein-protein interaction networks. By covalently capturing transient or weak interactions, this cross-linker facilitates the identification of binding partners that might otherwise be lost during traditional biochemical purification techniques.

The general workflow for utilizing this compound in a proteomics study is as follows:

-

Cross-linking: The reagent is introduced to a complex protein mixture, such as a cell lysate or a purified protein complex.

-

Quenching: The cross-linking reaction is stopped by the addition of a quenching reagent that scavenges any unreacted vinylsulfonyl groups.

-

Protein Digestion: The cross-linked protein mixture is then digested into smaller peptides using a protease, typically trypsin.

-

Enrichment (Optional): In some workflows, the cross-linked peptides are enriched from the complex peptide mixture.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by mass spectrometry to identify the cross-linked peptides. The masses of the linked peptides provide information about the identities of the interacting proteins and the specific sites of interaction.

-

Data Analysis: Specialized software is used to analyze the mass spectrometry data and identify the cross-linked peptide pairs.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the provided search results, a general protocol for protein cross-linking using a homobifunctional cross-linker can be adapted. It is crucial to note that optimization of reagent concentrations, incubation times, and temperature is essential for each specific biological system.

General In Vitro Cross-Linking Protocol

This protocol is a generalized procedure and should be optimized for the specific proteins under investigation.

Materials:

-

Purified protein(s) of interest

-

This compound

-

Amine-free buffer (e.g., HEPES, PBS), pH 8.0

-

Quenching buffer (e.g., Tris-HCl or glycine)

-

Anhydrous DMSO or DMF

-

SDS-PAGE analysis reagents

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare the protein sample in an amine-free buffer at a suitable concentration.

-

Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 100-fold molar excess of the cross-linker over the protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quench the reaction by adding the quenching buffer to a final concentration sufficient to consume the excess cross-linker.

-

Incubate for an additional 15 minutes at room temperature.

-

Analyze the cross-linking efficiency by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to cross-linked products.

Data Presentation

Quantitative data for the use of this compound is not available in the provided search results. However, a template for presenting such data is provided below.

| Parameter | Value | Reference |

| Reactivity | ||

| Target Residues | Primary Amines (Lysine) | [1] |

| Optimal pH | 8-9 | [2] |

| Cross-linking Conditions | ||

| Typical Concentration | Data not available | |

| Incubation Time | Data not available | |

| Incubation Temperature | Data not available | |

| Cleavage Conditions | ||

| Reagent/Method | Data not available | |

| Incubation Time | Data not available | |

| Incubation Temperature | Data not available |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

As the search results did not provide information on specific signaling pathways modulated by this compound, a diagram illustrating its general mechanism of action in a protein cross-linking experiment is provided below.

Caption: General workflow for protein cross-linking using this compound.

Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and its application in proteomics.

Caption: Relationship between properties and application of this compound.

References

Reactivity of Vinyl Sulfone Groups in Bis(vinylsulfonyl)propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the vinyl sulfone groups in bis(vinylsulfonyl)propanol, a homobifunctional cross-linking agent. The core focus is on the Michael addition reaction, the primary mechanism through which this compound conjugates with nucleophilic amino acid residues in proteins, particularly cysteine and lysine. This document summarizes the available kinetic data for analogous vinyl sulfone compounds, outlines detailed experimental protocols for protein cross-linking applications, and provides visual representations of the reaction mechanisms and experimental workflows.

Introduction

This compound is a chemical reagent characterized by two reactive vinyl sulfone moieties connected by a propanol linker. The electron-withdrawing nature of the sulfonyl group renders the vinyl groups highly susceptible to nucleophilic attack, making this compound an effective tool for covalently cross-linking proteins and other biomolecules. This property has led to its application in various fields, including proteomics, drug delivery, and material science, for stabilizing protein complexes, studying protein-protein interactions, and creating hydrogels. Understanding the reactivity of its vinyl sulfone groups is paramount for the effective design and execution of experiments.

Core Reactivity: The Michael Addition

The primary reaction mechanism of vinyl sulfones is the Michael addition, a nucleophilic 1,4-addition to an α,β-unsaturated carbonyl compound. In the context of this compound, the vinyl groups act as Michael acceptors, readily reacting with soft nucleophiles such as thiols and amines.

Reaction with Cysteine

The thiol group of cysteine residues is a potent nucleophile for vinyl sulfones. The reaction proceeds via the attack of the thiolate anion on the β-carbon of the vinyl group, forming a stable thioether bond. This reaction is generally rapid and highly efficient, especially under neutral to slightly alkaline conditions which favor the deprotonation of the thiol group to the more reactive thiolate.

Reaction with Lysine

The primary amine of lysine residues can also act as a nucleophile in a Michael addition reaction with vinyl sulfones. However, this reaction is typically slower than the reaction with cysteine and is more favored at a basic pH, where the amine group is deprotonated and thus more nucleophilic. It has been noted that 1,3-bis(vinylsulfonyl)-2-propanol primarily reacts with the primary amines of lysine residues[1].

Quantitative Reactivity Data

| Vinyl Compound | Nucleophile | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Vinylpyrimidine | Boc-Cys-OMe | 8 | 0.375 | [2] |

| Vinyltriazine | Boc-Cys-OMe | 8 | 3.10 | [2] |

| Vinylpyrimidine | Boc-Cys-OMe | 7 | 0.510 | [2] |

| Vinylpyrimidine | Boc-Cys-OMe | 6 | 0.636 | [2] |

| Vinylpyrimidine | Boc-Cys-OMe | 5 | 0.851 | [2] |

Table 1: Second-order rate constants for the reaction of model vinyl compounds with a cysteine derivative. This data provides an approximation of the reactivity of the vinyl sulfone groups in this compound.

Experimental Protocols

The following is a representative protocol for protein cross-linking using this compound, followed by analysis using mass spectrometry. This protocol is a composite based on general cross-linking procedures and should be optimized for specific applications.

Materials

-

Protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES)

-

This compound (prepare fresh stock solution in an organic solvent like DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

SDS-PAGE reagents

-

Mass spectrometry-grade enzymes for protein digestion (e.g., trypsin)

-

Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

Protocol

-

Sample Preparation:

-

Ensure the protein sample is in a buffer free of primary amines or thiols (e.g., avoid Tris buffer or buffers containing dithiothreitol (DTT) during the cross-linking reaction).

-

The optimal protein concentration will depend on the specific interaction being studied and should be determined empirically.

-

-

Cross-linking Reaction:

-

Add the freshly prepared this compound stock solution to the protein sample. The final concentration of the cross-linker should be optimized, but a starting point is often a 20- to 50-fold molar excess over the protein.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing. The incubation time will vary depending on the reaction kinetics and should be optimized (e.g., 30 minutes to 2 hours).

-

The pH of the reaction buffer is a critical parameter. For targeting cysteine residues, a pH range of 7.0-8.5 is generally effective. For targeting lysine residues, a higher pH (8.5-9.5) may be required to achieve efficient cross-linking. A pH titration experiment is recommended to determine the optimal condition for the specific system.

-

-

Quenching the Reaction:

-

To stop the cross-linking reaction, add the quenching solution to a final concentration sufficient to consume the excess reactive this compound (e.g., 50-100 mM).

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Analysis of Cross-linked Products:

-

SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

-

Mass Spectrometry:

-

The cross-linked protein sample is typically denatured, reduced, alkylated, and then digested with a specific protease like trypsin.

-

The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Specialized software is used to identify the cross-linked peptides, which provides information on the specific amino acid residues that have been linked, offering insights into protein structure and interaction interfaces.

-

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms and a typical experimental workflow.

Caption: Michael addition of a cysteine thiolate to a vinyl sulfone.

References

Navigating the Solubility of Bis(vinylsulfonyl)propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(vinylsulfonyl)propanol, scientifically known as 1,3-bis(vinylsulfonyl)-2-propanol, is a bifunctional molecule increasingly utilized in bioconjugation, hydrogel formation, and as a crosslinking agent in various biomedical and pharmaceutical applications. Its efficacy in these roles is intrinsically linked to its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in various solvents, predictive analysis based on its molecular structure, and standardized methodologies for solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide consolidates available qualitative information and provides a framework for its practical application and further investigation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.

| Property | Value |

| IUPAC Name | 1,3-bis(ethenylsulfonyl)propan-2-ol |

| CAS Number | 67006-32-0 |

| Molecular Formula | C₇H₁₂O₅S₂ |

| Molecular Weight | 240.3 g/mol |

| Melting Point | 96 °C |

| Appearance | White to off-white crystalline powder |

Solubility Profile of this compound

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature and chemical databases, with many sources listing it as "N/A". However, qualitative descriptions consistently indicate its solubility in polar solvents.

| Solvent Class | Qualitative Solubility | Rationale |

| Aqueous Buffers | Readily Soluble[1] | The presence of a hydroxyl (-OH) group and two sulfonyl (-SO₂) groups allows for hydrogen bonding with water molecules. |

| Polar Solvents | Soluble | The polar nature of the hydroxyl and sulfonyl functional groups facilitates interaction with other polar solvent molecules. |

| Non-Polar Solvents | Predicted to have low solubility | The overall polarity of the molecule, dominated by the hydroxyl and sulfonyl groups, limits its interaction with non-polar solvents. |

Predicting Solubility Based on Molecular Structure

The chemical architecture of this compound provides significant clues to its solubility behavior. The principle of "like dissolves like" is a key concept in this prediction.[2][3]

-

Polar Moieties : The molecule possesses a central hydroxyl (-OH) group and two sulfonyl (-SO₂) groups. These are highly polar functionalities capable of engaging in hydrogen bonding and dipole-dipole interactions with polar solvents like water.[4]

-

Non-Polar Moieties : The two vinyl (-CH=CH₂) groups and the propane backbone represent the non-polar regions of the molecule.

The strong influence of the polar hydroxyl and sulfonyl groups is expected to dominate the molecule's solubility characteristics, rendering it more soluble in polar environments.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in a given solvent:

-

Temperature : For most solid solutes, solubility increases with temperature.[5][6][7] This is because higher temperatures provide the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

pH : In aqueous solutions, the pH can influence the solubility of compounds with ionizable groups. While the hydroxyl group in this compound is generally considered non-ionizable under typical physiological conditions, extreme pH values could potentially affect its stability and interactions.

-

Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.[6]

-

Molecular Size : While not a dominant factor for a molecule of this size, in general, smaller molecules tend to be more soluble than larger ones.[7]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a solid compound can be employed. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective : To determine the solubility of this compound in a specific solvent at a given temperature.

Materials :

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Procedure :

-

Preparation of a Saturated Solution :

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid :

-

After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.

-

-

Quantification of Dissolved Solute :

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations will be required for accurate quantification.

-

-

Calculation of Solubility :

-

Calculate the concentration of the undissolved solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its molecular structure strongly suggests a high affinity for polar solvents, a characteristic that is supported by available qualitative descriptions. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. Understanding the solubility profile of this compound is paramount for its effective use in the development of novel materials and therapeutics, and this guide provides a foundational resource for researchers in this field.

References

- 1. Buy this compound | 67006-32-0 [smolecule.com]

- 2. m.youtube.com [m.youtube.com]

- 3. education.com [education.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Purity and Characterization of Bis(vinylsulfonyl)propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of Bis(vinylsulfonyl)propanol (CAS No. 67006-32-0), a versatile bifunctional molecule with applications in crosslinking, polymer synthesis, and as a chemical intermediate. This document outlines its chemical and physical properties, methods for its synthesis and purification, and detailed protocols for its characterization using modern analytical techniques.

Chemical and Physical Properties

This compound, chemically known as 1,3-bis(ethenylsulfonyl)propan-2-ol, is a white to off-white crystalline solid.[1] Its structure features a central propanol backbone with two reactive vinylsulfonyl groups, making it a valuable crosslinking agent.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 67006-32-0 | [1][3] |

| Molecular Formula | C₇H₁₂O₅S₂ | [1][3] |

| Molecular Weight | 240.29 g/mol | [1][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 97.0 to 102.0 °C | [1] |

| Purity (typical) | >98.0% (by GC) | [1] |

| IUPAC Name | 1,3-bis(ethenylsulfonyl)propan-2-ol | [4] |

| Synonyms | Bis(vinylsulfonylmethyl)carbinol, 1,3-Divinylsulfonyl-2-hydroxypropane | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with a common method involving the reaction of a propanol derivative with a vinyl sulfone precursor.[2] The following is a representative protocol for its synthesis and purification.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

1,3-dichloro-2-propanol

-

Sodium vinylsulfonate

-

Aprotic polar solvent (e.g., Dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Sodium hydroxide

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve sodium vinylsulfonate in DMF.

-

Add the phase-transfer catalyst to the solution.

-

Slowly add a solution of 1,3-dichloro-2-propanol in DMF to the reaction mixture at room temperature.

-

Gradually add a concentrated solution of sodium hydroxide, maintaining the reaction temperature below 40°C.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Method: Recrystallization

Solvent System: A mixture of ethanol and water or isopropanol.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to a constant weight.

Purity and Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds like this compound. Commercial suppliers often report a purity of greater than 98.0% as determined by GC.[1]

Table 2: Representative GC-MS Purity Analysis Protocol

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temp. | 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| MS Detector | Electron Ionization (EI), Scan range: 40-400 m/z |

| Sample Prep. | 1 mg/mL in a suitable solvent (e.g., acetone or ethyl acetate) |

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Structural Characterization by Spectroscopic Methods

NMR spectroscopy is essential for confirming the chemical structure of this compound.

Table 3: Representative NMR Spectroscopy Protocol

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Concentration | ~10 mg/mL | ~20-50 mg/mL |

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the vinyl protons (-CH=CH₂).

-

A multiplet for the methine proton (-CHOH).

-

Signals for the methylene protons adjacent to the sulfonyl groups (-SO₂-CH₂-).

-

A signal for the hydroxyl proton (-OH), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbons of the vinyl groups.

-

A signal for the carbon bearing the hydroxyl group.

-

Signals for the methylene carbons adjacent to the sulfonyl groups.

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Representative FTIR Spectroscopy Protocol

| Parameter | Condition |

| Instrument | Fourier-Transform Infrared Spectrometer |

| Sample Prep. | KBr pellet or ATR (Attenuated Total Reflectance) |

| Scan Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

Expected FTIR Absorption Bands:

-

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (vinyl): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (vinyl): A band around 1620 cm⁻¹.

-

S=O stretch (sulfonyl): Strong, characteristic bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-O stretch: A band in the region of 1100-1000 cm⁻¹.

Conclusion

The purity and structural integrity of this compound are critical for its successful application in research and development. This guide provides a framework for its synthesis, purification, and comprehensive characterization. The combination of chromatographic and spectroscopic techniques outlined herein ensures a thorough evaluation of the compound's quality, enabling researchers and drug development professionals to confidently utilize this important chemical intermediate in their work.

References

Navigating the Chemistry of Bis(vinylsulfonyl)propanol: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(vinylsulfonyl)propanol, specifically 1,3-Bis(vinylsulfonyl)-2-propanol (CAS No. 67006-32-0), is a bifunctional cross-linking agent increasingly utilized in proteomics and other biochemical applications. Its vinylsulfonyl groups are reactive towards nucleophilic side chains of amino acids, primarily lysine, making it a valuable tool for studying protein-protein interactions. This guide provides a comprehensive overview of the safety, handling, and core applications of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 67006-32-0 | [1][2] |

| Molecular Formula | C7H12O5S2 | [1][3] |

| Molecular Weight | 240.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 97.0 to 102.0 °C | [2] |

| Solubility | Readily soluble in various aqueous buffers | [4] |

Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) provides hazard classifications. Furthermore, due to the presence of two reactive vinyl sulfone groups, it is prudent to consider the toxicology of the parent compound, divinyl sulfone, as a surrogate for assessing potential hazards.

GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H317 | May cause an allergic skin reaction |

| H318 | Causes serious eye damage |

Source: Smolecule

Toxicological Data for Divinyl Sulfone (Analog)

Disclaimer: The following data is for divinyl sulfone and should be used as a precautionary reference for this compound due to structural similarities.

| Toxicity Metric | Value | Species | Route |

| LD50 | 32 mg/kg | Rat | Oral |

| LD50 | 22 mg/kg | Rabbit | Dermal |

Source: Merck Millipore

The high reactivity of the vinyl sulfone groups suggests that this compound should be handled as a potent irritant and sensitizer.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine particles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Given the potential for skin sensitization, double gloving is recommended.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.

Engineering Controls

-

Ventilation: All weighing and handling of the solid compound, as well as any reactions, should be performed in a chemical fume hood.

-

Eyewash and Safety Shower: An accessible and functioning eyewash station and safety shower are mandatory in the work area.

Handling Procedures

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe dust or aerosols.

-

Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded.

-

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Do not allow the material to enter drains.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: Protein Cross-linking

The primary application of this compound is as a cross-linking agent in proteomics. The following is a generalized protocol. Researchers should optimize concentrations and incubation times for their specific proteins of interest.

Materials

-

This compound

-

Protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., Tris-HCl or glycine)

-

Reaction tubes

General Cross-linking Workflow

Caption: General workflow for a protein cross-linking experiment.

Detailed Methodology

-

Protein Preparation: Prepare the protein sample in a buffer free of primary amines (e.g., Tris). The optimal protein concentration should be determined empirically.

-

Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

-

Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration. The molar ratio of cross-linker to protein will need to be optimized.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines (e.g., 1M Tris-HCl, pH 8.0) to consume the excess reactive cross-linker.

-

Analysis: The cross-linked products can be analyzed by various techniques, such as SDS-PAGE to visualize higher molecular weight species or mass spectrometry to identify cross-linked peptides.

Signaling Pathways and Logical Relationships

To date, the scientific literature has not identified specific signaling pathways that are directly modulated by this compound. Its biological effects are primarily attributed to its non-specific protein cross-linking activity, which can lead to cellular dysfunction and toxicity if not controlled.

The logical relationship for its mode of action in a biological system can be visualized as follows:

Caption: Postulated mechanism of this compound-induced toxicity.

Conclusion

This compound is a valuable research tool with significant potential in the field of proteomics. However, its reactive nature necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines outlined in this document, researchers can safely harness the capabilities of this compound while minimizing risks to themselves and their colleagues.

References

An In-depth Technical Guide to Bis(vinylsulfonyl)propanol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(vinylsulfonyl)-2-propanol (BVSP), a homobifunctional crosslinking agent with significant applications in proteomics and material science. The document details its chemical properties, a plausible synthesis route, and its mechanism of action, with a particular focus on its utility in studying protein-protein interactions. Experimental protocols for its synthesis and use in protein crosslinking are outlined, accompanied by a summary of its known physical and chemical data.

Introduction

1,3-Bis(vinylsulfonyl)-2-propanol, with the CAS number 67006-32-0, is a chemical compound featuring two reactive vinylsulfonyl groups attached to a propanol backbone.[1][2] These vinyl groups act as Michael acceptors, making the molecule highly reactive towards nucleophiles, particularly the primary amines of lysine residues in proteins.[1] This specificity, combined with its water solubility and the potential for cleavage of the resulting crosslinks under specific conditions, has made BVSP a valuable tool in the field of proteomics for elucidating protein structures and interaction networks.[1] Beyond its role in life sciences, its ability to form cross-linked polymers also lends it to applications in coatings, adhesives, and material science.[1]

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Bis(vinylsulfonyl)-2-propanol is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1,3-bis(ethenylsulfonyl)propan-2-ol | [1] |

| Synonyms | Bis(vinylsulfonyl)propanol, 1,3-Bis(vinylsulfonyl)-2-hydroxypropane | |

| CAS Number | 67006-32-0 | [1][2] |

| Molecular Formula | C7H12O5S2 | [1][2] |

| Molecular Weight | 240.3 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 97.0 to 102.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

Synthesis

Synthesis Pathway

A plausible and commonly cited method for the synthesis of 1,3-Bis(vinylsulfonyl)-2-propanol involves the reaction of a suitable propanol derivative with a vinyl sulfone precursor. One such route is the reaction of propane-1,3-diol with vinyl sulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced.[1]

Alternatively, the reaction of alcohols with divinyl sulfone, promoted by a nucleophilic catalyst, presents another viable pathway for the formation of the ether linkage present in BVSP's backbone.[4][5][6]

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical protocol based on general organic chemistry principles for the synthesis route described above, as a specific peer-reviewed protocol is not available.

Materials:

-

Propane-1,3-diol

-

Vinyl sulfonyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propane-1,3-diol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add vinyl sulfonyl chloride (2.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 1,3-Bis(vinylsulfonyl)-2-propanol.

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action in Protein Crosslinking

The utility of 1,3-Bis(vinylsulfonyl)-2-propanol as a protein crosslinker stems from the high reactivity of its vinyl groups towards nucleophilic amino acid side chains in a Michael addition reaction.[1]

Reaction with Lysine Residues

The primary targets for BVSP on proteins are the ε-amino groups of lysine residues. The reaction proceeds via a nucleophilic attack of the deprotonated amine on the β-carbon of the vinyl group, forming a stable thioether bond. As BVSP possesses two vinylsulfonyl groups, it can react with two different lysine residues, creating an intramolecular or intermolecular crosslink.

Applications in Research and Drug Development

Proteomics and Study of Protein-Protein Interactions

1,3-Bis(vinylsulfonyl)-2-propanol is a valuable tool for studying protein-protein interactions. By crosslinking interacting proteins, it allows for the stabilization of protein complexes, which can then be isolated and analyzed by techniques such as mass spectrometry to identify the interacting partners and map the interaction interfaces.[1]

Material Science

The ability of BVSP to undergo polymerization allows for the creation of cross-linked polymer networks. These polymers can be utilized in the formulation of durable coatings and adhesives.[1]

Experimental Protocol: Protein Crosslinking with 1,3-Bis(vinylsulfonyl)-2-propanol

The following is a general protocol for the in vitro crosslinking of proteins using BVSP. Optimal conditions, such as protein and crosslinker concentrations and reaction time, may need to be determined empirically for each specific system.

Materials:

-

Purified protein sample in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.5)

-

1,3-Bis(vinylsulfonyl)-2-propanol (BVSP) stock solution (e.g., 50 mM in DMSO or aqueous buffer)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents

-

Mass spectrometer and associated reagents for protein identification

Procedure:

-

Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in a compatible crosslinking buffer.

-

Crosslinking Reaction: Add the BVSP stock solution to the protein sample to achieve the desired final concentration (a molar excess of 20- to 500-fold of crosslinker to protein is a common starting point).[7]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amine in Tris will react with any unreacted BVSP.

-

Analysis by SDS-PAGE: Analyze the crosslinked protein mixture by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful crosslinking.

-

Mass Spectrometry Analysis: For identification of crosslinked peptides, the protein bands of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. Specialized software can then be used to identify the crosslinked peptide pairs.

Signaling Pathways

Currently, there is no specific information available in the scientific literature directly implicating 1,3-Bis(vinylsulfonyl)-2-propanol in the modulation of specific signaling pathways. Its primary application remains as a tool to study existing protein interactions within various cellular contexts, which may include components of signaling pathways.

Conclusion

1,3-Bis(vinylsulfonyl)-2-propanol is a versatile and effective crosslinking agent with established applications in proteomics and potential in material science. Its specificity for lysine residues and its bifunctional nature make it a powerful tool for probing protein structure and interactions. While a detailed historical account and comprehensive spectroscopic data are not widely available, its utility is evident from its commercial availability and its citation in the context of protein characterization methodologies. Further research into its synthesis, characterization, and application is warranted to fully exploit its potential in both basic research and drug development.

References

- 1. Buy this compound | 67006-32-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 1,3-Bis(vinylsulfonyl)-2-propanol | 67006-32-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]